Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Catalog No.
S12809573
CAS No.
1082828-31-6
M.F
C12H10BrFN2O2
M. Wt
313.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-car...

CAS Number

1082828-31-6

Product Name

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-4-carboxylate

Molecular Formula

C12H10BrFN2O2

Molecular Weight

313.12 g/mol

InChI

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

IXYYMEMMUBMROA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)Br

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with bromine and fluorine atoms. Its molecular formula is C₁₂H₁₀BrFN₂O₂, and it has a molecular weight of 313.12 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and structural properties .

Typical of pyrazole derivatives:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex structures, particularly in the presence of suitable catalysts or reagents.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and material science .

The biological activity of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects: It has shown potential in reducing inflammation in experimental models, indicating its utility in treating inflammatory diseases.
  • Anticancer Activity: Some derivatives of pyrazole compounds have been noted for their anticancer properties, suggesting that ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate may also exhibit similar effects, warranting further investigation .

The synthesis of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: Starting materials such as hydrazines and suitable carbonyl compounds are reacted to form the pyrazole core.
  • Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or brominating agents.
  • Fluorination: The incorporation of the fluorine substituent often requires specific reagents such as Selectfluor or other fluorinating agents.
  • Esterification: Finally, the carboxylic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the final product.

These steps highlight the complexity involved in synthesizing this compound, emphasizing the need for careful control of reaction conditions .

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for drug development.
  • Agricultural Chemicals: The compound may be explored for use as a pesticide or herbicide due to its biological activity against pests and pathogens.
  • Material Science: Its unique structural features allow for potential applications in developing novel materials with specific properties .

Interaction studies are crucial for understanding how ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate interacts with biological systems. Research has focused on:

  • Protein Binding Studies: Understanding how the compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Investigating whether this compound inhibits specific enzymes related to disease pathways can help identify therapeutic targets.

These studies are essential for evaluating the safety and efficacy profile of ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in clinical settings .

Several compounds share structural similarities with ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₁FN₂O₂0.89
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC₉H₈F N₂O₂0.91
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₁FN₂O₂0.87
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC₉H₈F N₂O₂0.88

These compounds are noteworthy for their similar structural motifs but may differ significantly in their biological activity and applications. Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate stands out due to its specific halogen substitutions, which can influence its reactivity and biological interactions uniquely compared to its analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

311.99097 g/mol

Monoisotopic Mass

311.99097 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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